5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a carboxylic acid group at the 4-position, a methyl group at the 5-position, and a 3-methylbutyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications. One common method involves the reaction of 3-methylbutylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid
- 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
- 3-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The presence of the 3-methylbutyl group at the 1-position and the carboxylic acid group at the 4-position provides a distinct steric and electronic environment that can affect its chemical and biological properties.
Properties
IUPAC Name |
5-methyl-1-(3-methylbutyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)4-5-12-8(3)9(6-11-12)10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYALHLSPDGBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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